![molecular formula C15H20N2OS B2581960 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one CAS No. 709625-79-6](/img/structure/B2581960.png)

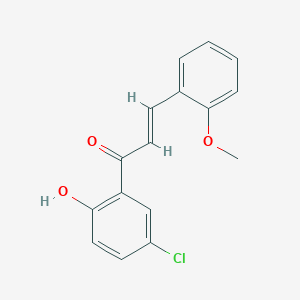

5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

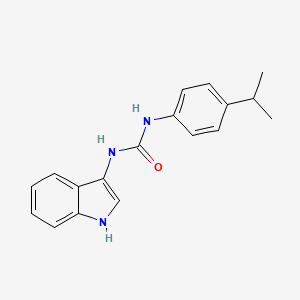

5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexan]-4(3H)-one is a compound that belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular formula of this compound is C15H20N2OS . It has an average mass of 276.397 Da and a monoisotopic mass of 276.129639 Da .Physical And Chemical Properties Analysis

The molecular formula of this compound is C15H20N2OS, and it has an average mass of 276.397 Da and a monoisotopic mass of 276.129639 Da .Wissenschaftliche Forschungsanwendungen

Physicochemical Properties and Biological Activities

Research has been conducted to understand the physicochemical properties and antimicrobial activities of new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds have shown moderate and selective activity against Gram-positive bacterial strains, demonstrating their potential in antimicrobial applications. The study also explored their physicochemical properties such as dissociation constants and partition coefficients, providing insight into their behavior in biological systems (Candia et al., 2017).

Synthesis and Structural Analysis

Efforts have been made to develop efficient synthetic routes for creating spirobarbituric dihydrofurans and other structurally diverse spiroheterocycles. These works highlight innovative methods for constructing these complex molecules, which are important for further exploration of their potential applications. For instance, electrocatalytic cyclization has been employed for the selective formation of substituted spirobarbituric dihydrofurans, showcasing a novel approach to synthesizing these compounds with high yields (Elinson et al., 2021).

Catalytic Methods for Spiroheterocycles Synthesis

Alum-catalyzed multicomponent transformations have been identified as a simple, efficient, and green route for the synthesis of functionalized spiro[chromeno[2,3‐d]pyrimidine-5,3′‐indoline]-tetraones. This research illustrates the potential of using environmentally friendly catalysts in the synthesis of spiroheterocycles, opening new pathways for the development of compounds with significant scientific interest (Moghaddam et al., 2012).

Green Chemical Approaches

The adoption of green chemistry principles in the synthesis of spiroheterocycles is evident in studies that utilize environmentally benign conditions to create structurally diverse spiroheterocycles with fused heterosystems. These methods not only support the sustainable production of these compounds but also contribute to the exploration of their potential medicinal and biological applications (Arya & Kumar, 2011).

Potential Anticancer Activity

Some spiroheterocycles have been synthesized and evaluated for their anticancer activity, demonstrating the potential of these compounds in medicinal chemistry and drug discovery. The exploration of novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones for their anticancer properties highlights the ongoing interest in developing new therapeutic agents based on spiroheterocyclic frameworks (Ismail et al., 2017).

Eigenschaften

IUPAC Name |

spiro[1,3,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h17H,1-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVPGSMTPVAMFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=C(C4=C(S3)CCCC4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2581882.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581883.png)

![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)

![6-Chlorothieno[3,2-b]furan](/img/structure/B2581887.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide](/img/structure/B2581893.png)

![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)